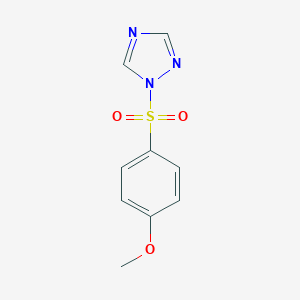
methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether, also known as MTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPE is a white crystalline powder that is highly soluble in water and has a molecular weight of 311.36 g/mol.
Mechanism of Action
The mechanism of action of methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has also been found to disrupt the cell membrane of certain fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has been found to have a range of biochemical and physiological effects. In animal studies, methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has been found to reduce inflammation and tumor growth. methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has also been found to have a protective effect on the liver and kidneys. Additionally, methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemicals that may have harmful effects. methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether is also highly soluble in water, making it easy to work with in aqueous solutions. However, one limitation of using methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether is that it can be difficult to synthesize and purify, which can make it more expensive to use in experiments.
Future Directions
There are several future directions for research on methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether. One area of interest is in the development of methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is in the development of methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether-based antifungal and antibacterial agents. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether and its potential applications in other fields.
Synthesis Methods
Methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether can be synthesized through a multi-step reaction process that involves the reaction of 4-nitrobenzenesulfonyl chloride with sodium azide to form 4-nitrobenzenesulfonyl azide. The resulting compound is then reacted with 4-(methoxymethyl)phenol to form methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether.
Scientific Research Applications
Methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicine, where methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has been found to have anti-inflammatory and anti-tumor properties. methyl 4-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has also been studied for its potential use as an antifungal and antibacterial agent.
properties
Molecular Formula |
C9H9N3O3S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H9N3O3S/c1-15-8-2-4-9(5-3-8)16(13,14)12-7-10-6-11-12/h2-7H,1H3 |
InChI Key |
UUNVXPTUGUGJNZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B230544.png)
![3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B230575.png)
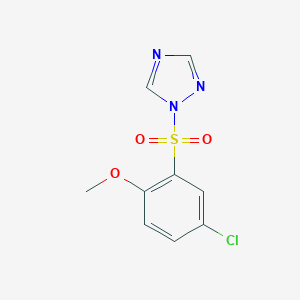
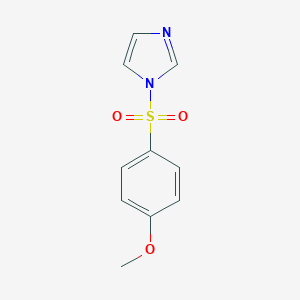
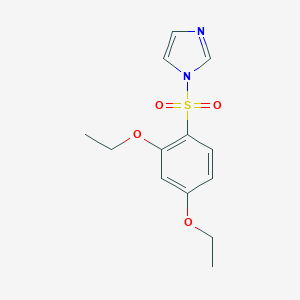
![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)


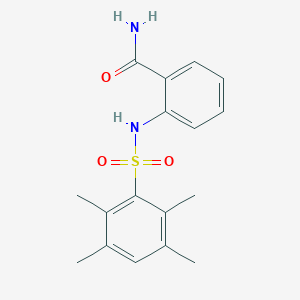

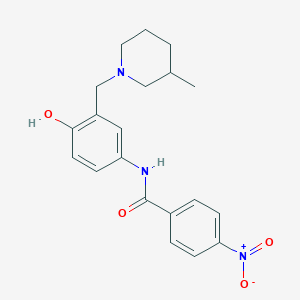

![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)